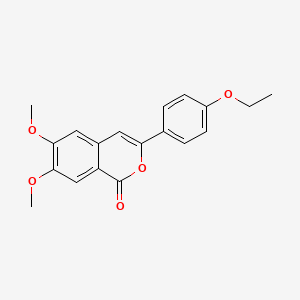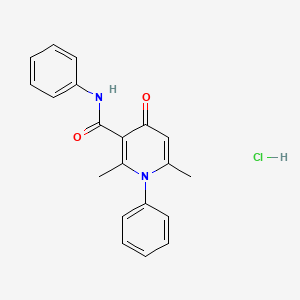
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, monohydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, monohydrochloride typically involves multiple steps. One common method includes the reaction of nicotinamide with specific reagents under controlled conditions to achieve the desired product. The reaction conditions often involve the use of solvents, catalysts, and specific temperatures to facilitate the formation of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated processes. These methods are designed to ensure high yield and purity of the final product. The industrial production often incorporates advanced techniques such as continuous flow reactors and high-throughput screening to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and metabolic pathways. In medicine, this compound is explored for its therapeutic potential in treating various diseases. Additionally, it finds applications in the industry for developing new materials and chemical products .
Mechanism of Action
The mechanism of action of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, monohydrochloride include nicotinamide, nicotinic acid, and other derivatives of pyridinecarboxamide .
Uniqueness: What sets this compound apart from similar compounds is its unique molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
65190-90-1 |
|---|---|
Molecular Formula |
C20H19ClN2O2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2,6-dimethyl-4-oxo-N,1-diphenylpyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H18N2O2.ClH/c1-14-13-18(23)19(20(24)21-16-9-5-3-6-10-16)15(2)22(14)17-11-7-4-8-12-17;/h3-13H,1-2H3,(H,21,24);1H |
InChI Key |
DRPOFRWGANXSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



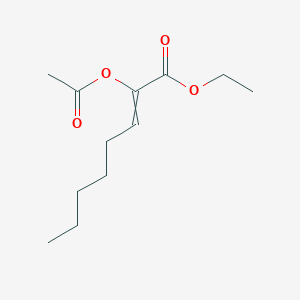
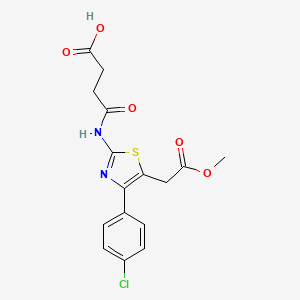

![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
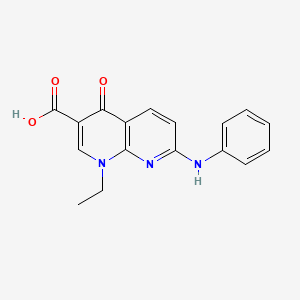

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)

![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
